molecular formula C12H13N3O3 B176243 6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one CAS No. 158439-85-1

6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one

Cat. No. B176243
M. Wt: 247.25 g/mol
InChI Key: OYTOIBTZZHOXMR-UHFFFAOYSA-N
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Description

6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one, also known as Nitroquipazine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and has been synthesized using various methods.

Scientific Research Applications

Structural Analysis

  • Structural Characteristics : Zhang et al. (2008) conducted a redetermination of the structure of a compound closely related to 6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one, providing detailed insights into its molecular architecture, including the presence of fused six-membered rings and a five-membered ring linked through a spiro carbon atom. This structural information is crucial for understanding its potential applications in various fields (Zhang, Lijun et al., 2008).

Synthesis and Derivative Formation

  • Synthesis Techniques : Pospíšilová et al. (2018) and Grigoryan et al. (2017, 2018) describe methods for synthesizing derivatives of quinazolinone compounds, including those similar to 6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one. These methods involve solid-phase synthesis and interaction with various alkyl(aryl)halides, forming a new class of derivatives with potential pharmacological relevance (Pospíšilová, J. et al., 2018); (Grigoryan, Нвер Паргевович et al., 2017); (Grigoryan, N. P. et al., 2018).

Chemical Transformations and Reactions

  • Reaction Pathways : The work by Markov et al. (2012) and Farat et al. (2021) explores the reactions of quinazolinone derivatives, providing insights into their chemical behavior under various conditions. This includes studies on Mannich aminomethylation and the Vilsmeier-Haack reaction, which are significant for understanding the compound's reactivity and potential applications in synthetic chemistry (Markov, V. et al., 2012); (Farat, O. et al., 2021).

Pharmacological Potential

  • Biological Activity : Multiple studies, including those by Grigoryan et al. (2017, 2018) and Markosyan et al. (2014, 2015, 2017), have investigated the pharmacological properties of quinazolinone derivatives. These include their potential antidepressant, anticonvulsant, and antibacterial properties, which highlight the compound's relevance in medical and pharmaceutical research (Grigoryan, Нвер Паргевович et al., 2017); (Markosyan, A. et al., 2014); (Markosyan, A. et al., 2015); (Markosyan, A. et al., 2017).

properties

IUPAC Name

6-nitrospiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-11-9-7-8(15(17)18)3-4-10(9)13-12(14-11)5-1-2-6-12/h3-4,7,13H,1-2,5-6H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTOIBTZZHOXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
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6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one

Citations

For This Compound
1
Citations
C Du, X Yang, Y Long, X Lang, L Liu, Y Xu… - European Journal of …, 2023 - Elsevier
A series of spiro-quinazolinone scaffolds were constructed based on the bioactivity of quinazolinone and the inherent feature of spirocycle to design novel chitin synthase inhibitors that …
Number of citations: 2 www.sciencedirect.com

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